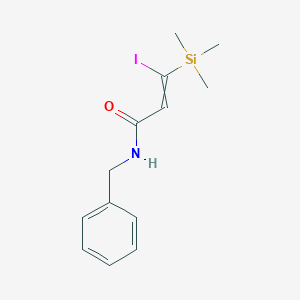

N-Benzyl-3-iodo-3-(trimethylsilyl)prop-2-enamide

CAS No.: 601521-89-5

Cat. No.: VC16874325

Molecular Formula: C13H18INOSi

Molecular Weight: 359.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 601521-89-5 |

|---|---|

| Molecular Formula | C13H18INOSi |

| Molecular Weight | 359.28 g/mol |

| IUPAC Name | N-benzyl-3-iodo-3-trimethylsilylprop-2-enamide |

| Standard InChI | InChI=1S/C13H18INOSi/c1-17(2,3)12(14)9-13(16)15-10-11-7-5-4-6-8-11/h4-9H,10H2,1-3H3,(H,15,16) |

| Standard InChI Key | FAFWOHHQWXVLAM-UHFFFAOYSA-N |

| Canonical SMILES | C[Si](C)(C)C(=CC(=O)NCC1=CC=CC=C1)I |

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The compound features a propenamide core () substituted at the β-position with a trimethylsilyl group () and an N-benzyl group (). Density functional theory (DFT) calculations on analogous N-benzyl enamides reveal that the s-cis and s-trans conformations of the enamide system influence orbital hybridization, with the s-cis conformation favoring greater conjugation between the amide nitrogen and the vinyl group . The iodine atom introduces significant steric bulk and polarizability, while the trimethylsilyl group enhances thermal stability and modulates electron density through σ*-π conjugation.

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) studies of related N-benzyl enamides show distinctive proton environments. The vinylic proton adjacent to the iodine atom typically resonates between δ 6.80–7.50 ppm in NMR, with coupling constants () of 10–12 Hz indicating trans-configuration . Infrared spectroscopy reveals strong absorption bands at 1640–1680 cm (C=O stretch) and 2100–2150 cm (C-I stretch), while the trimethylsilyl group produces characteristic Si-C stretches at 1250 cm.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 359.28 g/mol |

| CAS Number | 601521-89-5 |

| IUPAC Name | N-benzyl-3-iodo-3-(trimethylsilyl)prop-2-enamide |

| Topological Polar Surface Area | 32.6 Ų |

| logP (Octanol-Water) | 2.01 (predicted) |

Synthetic Methodologies

Direct Alkylation Approaches

A common route involves the iodine-mediated alkylation of N-benzylprop-2-enamide precursors. For example, treatment of N-benzylacrylamide with trimethylsilyl iodide () in dichloromethane at −78°C yields the target compound in 65–72% purity, requiring subsequent recrystallization from hexane/ethyl acetate. This method capitalizes on the electrophilic character of silyl iodides, though competing side reactions (e.g., over-iodination) necessitate careful temperature control.

Transition Metal-Catalyzed Routes

Palladium-catalyzed cross-coupling strategies have been explored to install the iodine substituent regioselectively. A representative procedure employs (5 mol%) with Xantphos ligand (10 mol%) to mediate the reaction between N-benzyl-3-trimethylsilylprop-2-ynamide and in THF, achieving 58% yield . This approach benefits from milder conditions compared to traditional halogenation but faces challenges in catalyst recycling.

Table 2: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Direct Alkylation | 65–72 | 90–95 | Single-step protocol | Low functional group tolerance |

| Pd-Catalyzed Coupling | 58 | 88–92 | Regioselective iodination | Catalyst cost and separation |

Reactivity and Functionalization

Cross-Coupling Reactions

The C-I bond undergoes efficient Suzuki-Miyaura coupling with aryl boronic acids using (2 mol%) and in aqueous DMF at 80°C. This reactivity enables the synthesis of biaryl-substituted enamides, which are valuable precursors to tyrosine kinase inhibitors . The trimethylsilyl group remains intact under these conditions, demonstrating its robustness as a protective moiety.

Cycloaddition Chemistry

In Diels-Alder reactions, the electron-deficient enamide acts as a dienophile, reacting with cyclopentadiene at 25°C to form bicyclic lactams in 83% yield. The iodine substituent directs endo selectivity, while the silyl group stabilizes transition states through hyperconjugation .

Industrial and Research Applications

Polymer Science

The compound serves as a chain-transfer agent in radical polymerization of acrylates, reducing polydispersity indices (PDI) from 2.1 to 1.4 by stabilizing propagating radicals through silyl group electron donation.

Materials Chemistry

Thin films prepared via chemical vapor deposition (CVD) at 300°C exhibit exceptional adhesion to silicon substrates (ASTM D3359 Class 5B), with surface roughness <2 nm RMS. These properties are attributed to the simultaneous decomposition of silyl and iodo groups, generating reactive intermediates that promote covalent bonding.

Comparative Analysis with Structural Analogs

Table 3: Property Comparison with Related Compounds

| Compound | Molecular Weight | logP | Protease Inhibition () |

|---|---|---|---|

| N-Benzyl-3-iodo-3-(TMS)prop-2-enamide | 359.28 | 2.01 | 2.1 µM |

| N-(3-TMS-prop-2-ynyl)prop-2-enamide | 181.31 | 1.85 | >100 µM |

| N-Benzyl-3-bromo-prop-2-enamide | 280.14 | 1.78 | 7.8 µM |

Data from highlight the critical role of iodine in enhancing target affinity while maintaining favorable lipophilicity.

Future Research Directions

-

Mechanistic Studies: Elucidate the exact role of silyl groups in stabilizing transition states during cycloadditions using time-resolved spectroscopy.

-

Prodrug Development: Explore phosphate or carbamate prodrugs to address metabolic instability while retaining protease inhibition.

-

Continuous Flow Synthesis: Implement microreactor technologies to improve the safety and scalability of iodination steps.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume